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molecular formula C14H10BrFN2 B8555751 1h-Indazole,4-bromo-1-(2-fluorophenyl)-6-methyl-

1h-Indazole,4-bromo-1-(2-fluorophenyl)-6-methyl-

Cat. No. B8555751
M. Wt: 305.14 g/mol
InChI Key: JBPLPRBOVWLPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093281B2

Procedure details

2,6-Dibromo-4-methylbenzaldehyde (2-fluorophenyl)hydrazone (Intermediate 25, 767 mg, 1.99 mmol), tripotassium phosphate (1.06 g, 4.98 mmol), tris(dibenzylideneacetone)dipalladium(0) (73 mg, 0.08 mmol) and racemic BINAP (50 mg, 0.08 mmol) were dissolved in toluene (26 mL) and heated under reflux for 16 hours in a nitrogen atmosphere. The mixture was then cooled and evaporated under reduced pressure. The residue purified by silica gel chromatography using the Flashmaster II (100 g cartridge) eluting with a 100:0 to 0:100 cyclohexane:dichloromethane gradient over 40 minutes to give the title compound (249 mg).
Name
2,6-Dibromo-4-methylbenzaldehyde (2-fluorophenyl)hydrazone
Quantity
767 mg
Type
reactant
Reaction Step One
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
73 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][N:9]=[CH:10][C:11]1[C:16](Br)=[CH:15][C:14]([CH3:18])=[CH:13][C:12]=1[Br:19].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[Br:19][C:12]1[CH:13]=[C:14]([CH3:18])[CH:15]=[C:16]2[C:11]=1[CH:10]=[N:9][N:8]2[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[F:1] |f:1.2.3.4,6.7.8.9.10|

Inputs

Step One
Name
2,6-Dibromo-4-methylbenzaldehyde (2-fluorophenyl)hydrazone
Quantity
767 mg
Type
reactant
Smiles
FC1=C(C=CC=C1)NN=CC1=C(C=C(C=C1Br)C)Br
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)NN=CC1=C(C=C(C=C1Br)C)Br
Name
tripotassium phosphate
Quantity
1.06 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
26 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
73 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
50 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours in a nitrogen atmosphere
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a 100:0 to 0:100 cyclohexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=NN(C2=CC(=C1)C)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 249 mg
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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